molecular formula C9H5Cl2N3O2 B1462233 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042786-87-7

1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1462233
CAS No.: 1042786-87-7
M. Wt: 258.06 g/mol
InChI Key: YUNHNCRPZVKCDO-UHFFFAOYSA-N
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Description

“1-(2,3-dichlorophenyl)piperazine” is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .


Synthesis Analysis

The synthesis of “1-(2,3-dichlorophenyl)piperazine hydrochloride” involves a cyclization reaction using 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The charging temperature is 90-120°C, and the reaction temperature is 120-220°C .


Molecular Structure Analysis

The molecular structure of “1-(2,3-dichlorophenyl)piperazine” includes a piperazine ring attached to a 2,3-dichlorophenyl group . The molecular formula is C10H12Cl2N2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2,3-dichlorophenyl)piperazine” are not detailed in the sources, it is known to be a precursor in the synthesis of aripiprazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2,3-dichlorophenyl)piperazine” include a molecular weight of 267.58 . More specific properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Synthesis and Structural Characterization

  • Extraction and Chemical Properties : The extraction of hydrochloric and nitric acid using related triazole derivatives has been studied, highlighting the exothermic nature of these processes and the role of the triazole ring as a proton-accepting center (Golubyatnikova et al., 2012).

  • Regioselective Cross-Coupling Reactions : Triazole derivatives have been employed as directing groups in cross-coupling reactions, leading to the selective synthesis of nicotinic and triazole-substituted acids, demonstrating the versatility of triazoles in organic synthesis (Houpis et al., 2010).

  • Corrosion Inhibition Studies : Triazole derivatives have been examined for their corrosion inhibition properties on mild steel in acidic media, with some compounds showing significant inhibition efficiencies, indicating their potential in material protection applications (Lagrenée et al., 2002).

  • Preparation and Structural Insights : The preparation and structural characterization of triazole derivatives, such as the synthesis from triazol and dichlorophenyl propanoic acid, have been documented. These studies provide fundamental insights into the molecular structures and potential reactivity of these compounds (Yan Shuang-hu, 2014).

Applications in Medicinal Chemistry and Material Science

  • Synthesis of Anti-inflammatory and Molluscicidal Agents : Triazole derivatives have been synthesized and evaluated for anti-inflammatory and molluscicidal activities, showcasing the biological relevance of these compounds (El Shehry et al., 2010).

  • Development of Peptidomimetics and Biologically Active Compounds : Research has focused on the synthesis of triazole-based scaffolds for the development of peptidomimetics and compounds with potential biological activities, such as inhibitors for HSP90, demonstrating the triazole ring's utility in drug discovery (Ferrini et al., 2015).

Properties

IUPAC Name

1-(2,3-dichlorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-7(8(5)11)14-4-6(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNHNCRPZVKCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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